molecular formula C10H24N2O2Si2 B13809694 2,3-Butanedione bis[o-(trimethylsilyl)oxime]

2,3-Butanedione bis[o-(trimethylsilyl)oxime]

Cat. No.: B13809694
M. Wt: 260.48 g/mol
InChI Key: VZOGYSXCSQZKNZ-UHFFFAOYSA-N
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Description

2,3-Butanedione bis[o-(trimethylsilyl)oxime] is a chemical compound with the molecular formula C10H24N2O2Si2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in organic synthesis and analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Butanedione bis[o-(trimethylsilyl)oxime] typically involves the reaction of 2,3-butanedione with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

2,3-Butanedione+2(Trimethylsilyl chloride)+Base2,3-Butanedione bis[o-(trimethylsilyl)oxime]+By-products\text{2,3-Butanedione} + 2 \text{(Trimethylsilyl chloride)} + \text{Base} \rightarrow \text{2,3-Butanedione bis[o-(trimethylsilyl)oxime]} + \text{By-products} 2,3-Butanedione+2(Trimethylsilyl chloride)+Base→2,3-Butanedione bis[o-(trimethylsilyl)oxime]+By-products

Industrial Production Methods

Industrial production of 2,3-Butanedione bis[o-(trimethylsilyl)oxime] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Butanedione bis[o-(trimethylsilyl)oxime] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes.

    Reduction: Reduction reactions can convert the oxime groups to amines.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce amines .

Scientific Research Applications

2,3-Butanedione bis[o-(trimethylsilyl)oxime] is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,3-Butanedione bis[o-(trimethylsilyl)oxime] involves its ability to form stable complexes with various substrates. The trimethylsilyl groups provide steric protection, allowing the compound to interact selectively with specific molecular targets. This selective interaction is crucial in applications such as enzyme inhibition and protein binding studies .

Comparison with Similar Compounds

Similar Compounds

    2,3-Butanedione monoxime: A related compound with one oxime group.

    2,3-Butanedione bis[O-(4-methylphenyl)sulfonyl]oxime: Another derivative with different substituents.

Uniqueness

2,3-Butanedione bis[o-(trimethylsilyl)oxime] is unique due to its dual trimethylsilyl groups, which enhance its stability and reactivity. This makes it more versatile compared to similar compounds, allowing for a broader range of applications in scientific research .

Properties

Molecular Formula

C10H24N2O2Si2

Molecular Weight

260.48 g/mol

IUPAC Name

2-N,3-N-bis(trimethylsilyloxy)butane-2,3-diimine

InChI

InChI=1S/C10H24N2O2Si2/c1-9(11-13-15(3,4)5)10(2)12-14-16(6,7)8/h1-8H3

InChI Key

VZOGYSXCSQZKNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NO[Si](C)(C)C)C(=NO[Si](C)(C)C)C

Origin of Product

United States

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